N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CID 2787469) is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core fused to a carboxamide group. The phenyl ring substituents include a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5, conferring distinct electronic and steric properties. Its molecular formula is C₁₆H₁₁ClF₃NO₃, with a molecular weight of 357.71 g/mol.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-10-6-5-9(16(18,19)20)7-11(10)21-15(22)14-8-23-12-3-1-2-4-13(12)24-14/h1-7,14H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJBJZQSQGOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383065 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-68-5 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s worth noting that the trifluoromethyl group often contributes to the biological activity of a compound.
Biochemical Pathways
Compounds with similar structures have been known to inhibit enzymes in the mitochondrial respiratory chain.
Result of Action
Similar compounds have been known to exhibit fungicidal activity.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 421.78 g/mol. The structure features a benzodioxine core, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group and the chloro substituent are significant for its biological activity.
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 = 1.95 µM
- PC-3 (Prostate Cancer) : IC50 = 0.67 µM
- HCT-116 (Colon Cancer) : IC50 = 0.80 µM
These values indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin in certain contexts .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.95 |
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
This compound shows moderate inhibition of AChE and BuChE, with IC50 values ranging from 27 µM to 106 µM. These findings suggest potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .
Antimicrobial Activity
In addition to anticancer properties, the compound has been tested against Mycobacterium tuberculosis and other pathogenic bacteria. Although the activity was mild with minimum inhibitory concentrations (MICs) around 62.5 µM, it indicates a broad-spectrum potential that warrants further investigation .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized various derivatives of benzodioxine and evaluated their anticancer properties using TRAP PCR-ELISA assays. The results indicated that compounds similar to this compound exhibited high potency against multiple cancer cell lines with significant inhibition percentages .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of related compounds demonstrated that certain derivatives exhibited enhanced AChE inhibition compared to rivastigmine, a clinically used drug. This suggests that modifications to the benzodioxine structure could yield more effective inhibitors for therapeutic use .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that derivatives of benzodioxine compounds can inhibit cancer cell proliferation. Specifically, the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves modulation of signaling pathways associated with cell growth and apoptosis. For instance, it may interact with specific receptors or enzymes that are critical in cancer progression .
Agrochemical Applications
Pesticidal Properties
The compound's structure suggests potential applications as a pesticide or herbicide. The presence of the chloro and trifluoromethyl groups is known to enhance biological activity against a range of pests and pathogens. Preliminary studies indicate that such compounds can disrupt metabolic processes in target organisms .
Development of New Formulations
Ongoing research aims to develop new formulations that incorporate this compound into existing agrochemical products to improve efficacy and reduce environmental impact. The combination of this compound with other active ingredients could lead to synergistic effects that enhance pest control while minimizing toxicity to non-target species .
Material Science Applications
Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance .
Coating Technologies
The compound's unique properties make it suitable for use in advanced coating technologies. Its incorporation into coatings can enhance durability and resistance to environmental degradation, making it ideal for applications in automotive and aerospace industries .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Benzodioxine Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in vitro. |
| Pesticidal Efficacy of Trifluoromethyl Compounds | Agrochemicals | Effective against common agricultural pests with low toxicity to beneficial insects. |
| Development of High-performance Polymers | Material Science | Enhanced thermal stability and mechanical strength in polymer composites. |
Comparison with Similar Compounds
Quinoline-Based Derivatives
Compound 1: N-(2-Chloro-5-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)phenyl)-2-methyl-quinoline-6-carboxamide
- Structure: Features a quinoline-6-carboxamide backbone instead of benzodioxine. The benzodioxine moiety is attached at position 5 of the phenyl ring.
Compound 2: N-(2-Chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl)-2-formyl-quinoline-6-carboxamide
- Structure: Benzodioxine is attached at position 6 of the phenyl ring, and a formyl group replaces the methyl group on the quinoline.
- Reactivity : The formyl group enables further functionalization (e.g., piperazine coupling), as demonstrated in its synthesis .
| Parameter | Main Compound (CID 2787469) | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₁ClF₃NO₃ | C₂₇H₂₁ClN₂O₄ | C₂₇H₁₉ClN₂O₅ |
| Molecular Weight (g/mol) | 357.71 | 481.92 | 487.90 |
| Key Substituents | Cl, CF₃, benzodioxine | Cl, quinoline, benzodioxine | Cl, formyl-quinoline, benzodioxine |
| Predicted CCS ([M+H]+) | 178.8 Ų | N/A | N/A |
Dihydropyridine Derivatives
Compound 3 (AZ331): 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structure : A 1,4-dihydropyridine core with thioether and furyl substituents.
- Function : Likely modulates calcium channels, a common target for dihydropyridines .
Compound 4 (AZ257): 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
| Parameter | Main Compound (CID 2787469) | AZ331 | AZ257 |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₁ClF₃NO₃ | C₂₉H₂₅N₃O₅S | C₂₈H₂₂BrN₃O₅S |
| Molecular Weight (g/mol) | 357.71 | 551.59 | 616.51 |
| Key Substituents | Cl, CF₃, benzodioxine | Thioether, furyl, methoxy | Bromophenyl, thioether |
Sulfone and Furan Derivatives
Compound 5 : N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Contains a sulfone group (tetrahydrothiophene-1,1-dioxide) and a 4-chlorophenyl-furan moiety.
- Physicochemical Properties : Higher molecular weight (488.0 g/mol) and increased polarity due to the sulfone group .
| Parameter | Main Compound (CID 2787469) | Compound 5 |
|---|---|---|
| Molecular Formula | C₁₆H₁₁ClF₃NO₃ | C₂₄H₂₂ClNO₆S |
| Molecular Weight (g/mol) | 357.71 | 488.0 |
| Key Substituents | Cl, CF₃, benzodioxine | Sulfone, chlorophenyl-furan |
Aniline-Based Acaricides
Compound 6 (PP199) : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)benzenamine
- Structure : Shares the 2-chloro-5-CF₃-phenyl motif but lacks the benzodioxine-carboxamide.
- Application : Used as a colloidal suspension acaricide (e.g., citrus rust mite control) .
| Parameter | Main Compound (CID 2787469) | PP199 |
|---|---|---|
| Molecular Formula | C₁₆H₁₁ClF₃NO₃ | C₁₃H₆ClF₆N₃O₄ |
| Molecular Weight (g/mol) | 357.71 | 417.65 |
| Key Substituents | Cl, CF₃, benzodioxine | Dinitro, CF₃ |
Key Research Findings
- Structural Impact on Bioactivity: The benzodioxine-carboxamide core in the main compound may offer improved metabolic stability over quinoline derivatives (Compounds 1–2) due to reduced aromaticity and oxidative susceptibility .
- Physicochemical Trade-offs : While PP199 (Compound 6) exhibits acaricidal activity, its nitro groups may limit therapeutic utility due to toxicity risks, whereas the main compound’s carboxamide group enhances biocompatibility .
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry .
- TLC for monitoring reaction progress .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
How is the biological activity of this compound evaluated in preliminary studies?
Basic Research Question
In vitro assays are prioritized:
- Enzyme inhibition : Testing against targets like α-glucosidase or acetylcholinesterase using spectrophotometric assays to measure IC₅₀ values .
- Cytotoxicity screening : Cell viability assays (e.g., MTT) on cancer cell lines to assess antiproliferative potential .
- Receptor binding : Radioligand displacement assays for identifying interactions with G-protein-coupled receptors (GPCRs) .
What structural modifications enhance its pharmacological profile?
Advanced Research Question
Structure-Activity Relationship (SAR) strategies :
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring improves metabolic stability and target affinity .
- Heterocycle replacement : Replacing benzodioxine with pyridine or oxadiazole alters selectivity (e.g., from kinase inhibition to antimicrobial activity) .
Q. Example SAR Table :
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| -CF₃ at para position | Increased enzyme inhibition | |
| -OCH₃ on benzodioxine | Reduced cytotoxicity | |
| Chlorine at ortho position | Enhanced receptor binding |
How can computational methods predict its pharmacokinetic properties?
Advanced Research Question
- Molecular docking : Tools like AutoDock or Schrödinger model interactions with target proteins (e.g., COX-2 or HIV protease) .
- ADME prediction : Software such as SwissADME calculates logP, solubility, and bioavailability using SMILES data .
- Quantum mechanics (QM) : Assesses electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) on reactivity .
How are contradictions in biological activity data resolved across structural analogs?
Advanced Research Question
Discrepancies arise from:
- Assay variability : Normalize data using standardized protocols (e.g., consistent cell lines or enzyme sources) .
- Conformational flexibility : X-ray crystallography or molecular dynamics simulations clarify binding modes .
- Metabolic interference : LC-MS/MS identifies metabolites that may mask or enhance activity .
Case Study :
A study on N-(5-chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide showed conflicting cytotoxicity results. Resolution involved repeating assays under hypoxia vs. normoxia, revealing oxygen-dependent activity .
What strategies optimize synthetic yield and purity?
Advanced Research Question
- Reaction condition screening : Vary solvents (e.g., DMF vs. acetonitrile) and temperatures to maximize yield .
- Catalyst optimization : Use Pd/C or organocatalysts for selective coupling .
- Byproduct analysis : NMR-guided identification of side products (e.g., diastereomers or oxidation derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
